molecular formula C7H9ClN2O B13613499 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine

2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine

Cat. No.: B13613499
M. Wt: 172.61 g/mol
InChI Key: WFELPAISAHCTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine is a chemical compound with the molecular formula C7H9ClN2O It is characterized by the presence of a chloropyridine ring attached to an ethanamine moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine typically involves the reaction of 3-chloropyridine with ethylene oxide in the presence of a base to form the intermediate 2-(3-chloropyridin-4-yloxy)ethanol. This intermediate is then reacted with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Chloropyridin-4-yl)oxy)ethan-1-amine is unique due to its specific ether linkage and the presence of both a chloropyridine ring and an ethanamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-(3-chloropyridin-4-yl)oxyethanamine

InChI

InChI=1S/C7H9ClN2O/c8-6-5-10-3-1-7(6)11-4-2-9/h1,3,5H,2,4,9H2

InChI Key

WFELPAISAHCTCM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCCN)Cl

Origin of Product

United States

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